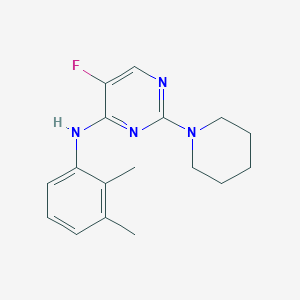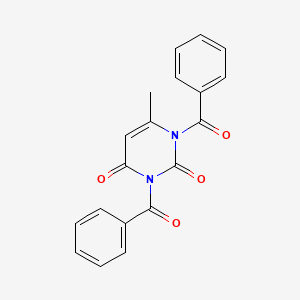![molecular formula C19H27N3O4 B5655822 1-(cyclopentylcarbonyl)-N-({5-[(methylamino)carbonyl]-2-furyl}methyl)-4-piperidinecarboxamide](/img/structure/B5655822.png)
1-(cyclopentylcarbonyl)-N-({5-[(methylamino)carbonyl]-2-furyl}methyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopentylcarbonyl)-N-({5-[(methylamino)carbonyl]-2-furyl}methyl)-4-piperidinecarboxamide is a complex organic compound. The compound's structure and properties relate closely to piperidine derivatives, known for their varied applications in pharmaceuticals and organic chemistry.
Synthesis Analysis
- The synthesis involves the reaction of β-enamino ketoesters, including azetidine, pyrrolidine, or piperidine enamines, with hydroxylamine hydrochloride, as demonstrated in the synthesis of similar compounds like methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates (Bruzgulienė et al., 2022).
- Another method involves a reaction sequence between 2-furylcarbinols, anilines, and α-haloamides to afford functionalized cyclopenta[b]piperazinones, indicating a similar pathway for the compound (Balde et al., 2018).
Molecular Structure Analysis
- The molecular structure of similar piperidine derivatives is characterized by the presence of heterocyclic rings, including piperidine and furan rings. The structure of these compounds is often confirmed using techniques like NMR spectroscopy and X-ray diffraction (Bruzgulienė et al., 2022).
Chemical Reactions and Properties
- Piperidine derivatives typically undergo various chemical reactions, including aminomethylation and cycloaddition reactions, as seen in the synthesis of similar compounds (Dotsenko et al., 2012).
Physical Properties Analysis
- The physical properties of piperidine derivatives include their crystalline structure and hydrogen bonding networks, as observed in compounds like isonipecotamide (Smith & Wermuth, 2010).
Propiedades
IUPAC Name |
1-(cyclopentanecarbonyl)-N-[[5-(methylcarbamoyl)furan-2-yl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-20-18(24)16-7-6-15(26-16)12-21-17(23)13-8-10-22(11-9-13)19(25)14-4-2-3-5-14/h6-7,13-14H,2-5,8-12H2,1H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKBKNMQQYPGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(O1)CNC(=O)C2CCN(CC2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopentylcarbonyl)-N-({5-[(methylamino)carbonyl]-2-furyl}methyl)-4-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopentyl-N-[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5655746.png)
![3-[(3R*,4S*)-1-(3-chloro-4-methoxybenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol](/img/structure/B5655752.png)
![2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5655756.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-(methylamino)isonicotinamide](/img/structure/B5655763.png)


![[(3R*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5655794.png)

![ethyl 4-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]piperidine-1-carboxylate](/img/structure/B5655808.png)
![1,9-dimethyl-4-(1H-1,2,3-triazol-1-ylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5655816.png)
![N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5655825.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5655845.png)
![2-(3-methoxypropyl)-8-(1H-pyrrol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5655849.png)
![2-(2-methoxyethyl)-9-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5655859.png)